REACTION_CXSMILES
|
[C:1]([O:7]CC)(=O)[CH2:2][C:3]([CH3:5])=O.C1(NN)CCCCC1.[CH:18]1([C:21]2[N:25]([CH:26](C)C)[N:24]=[CH:23][C:22]=2C=O)[CH2:20][CH2:19]1>>[CH:23]1([N:24]2[C:3]([CH3:5])=[C:2]([CH:1]=[O:7])[CH:26]=[N:25]2)[CH2:19][CH2:20][CH2:18][CH2:21][CH2:22]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=C(C=NN1C(C)C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1N=CC(=C1C)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |